molecular formula C24H22FN3O2 B2506552 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea CAS No. 1203249-24-4

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea

Cat. No.: B2506552
CAS No.: 1203249-24-4
M. Wt: 403.457
InChI Key: DNHVKPUBNXWJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Benzoylation: The tetrahydroquinoline core can be benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Urea formation: The benzoylated tetrahydroquinoline can then be reacted with 4-fluorobenzyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline ring or the benzoyl group.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could lead to partially or fully reduced quinoline rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or interacting with nucleic acids. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoyl-1,2,3,4-tetrahydroquinoline: Lacks the urea and fluorobenzyl groups.

    3-(4-Fluorobenzyl)urea: Lacks the tetrahydroquinoline core.

    1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea: Lacks the fluorobenzyl group.

Uniqueness

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea is unique due to the combination of the tetrahydroquinoline core, benzoyl group, and fluorobenzyl urea moiety. This unique structure may confer specific biological activities or chemical properties not found in similar compounds.

Properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2/c25-20-10-8-17(9-11-20)16-26-24(30)27-21-12-13-22-19(15-21)7-4-14-28(22)23(29)18-5-2-1-3-6-18/h1-3,5-6,8-13,15H,4,7,14,16H2,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHVKPUBNXWJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.